(S)-1-Phenyl-1-pentyn-3-ol
Overview
Description
(S)-1-Phenyl-1-pentyn-3-ol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Catalyzed Hydroalkoxylation and Hydroamination : (S)-1-Phenyl-1-pentyn-3-ol is used in reactions catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process involves the intramolecular addition of O-H and N-H bonds across carbon-carbon triple bonds, forming cyclic compounds with high yield and stereoselectivity (Pouy et al., 2012).
Chemical Synthesis
- Synthesis of Cycloheptene Derivatives : The compound serves as a precursor in the synthesis of cyclohept-4-enone derivatives through microwave-assisted tandem oxyanionic 5-exo cyclization/Claisen rearrangement sequence (Li et al., 2007).
- Formation of Carbocyclic Rings : It's used in the synthesis of carbohydrate-derived 4-pentyn-1-ols, which undergo cycloisomerization at low-valent chromium or tungsten templates to form spirocyclic 2-oxacyclohexylidene metal complexes (Weyershausen et al., 2000).
Spectroscopy and Molecular Studies
- Rotational Spectroscopy Studies : The rotational spectrum of 3-pentyn-1-ol, a related compound, was analyzed to understand molecular dynamics and internal rotation barriers, providing insights into the behavior of similar molecules (Eibl et al., 2016).
- Conformational Studies : The conformation-specific spectroscopy of similar compounds like 4-phenyl-1-butyne and 5-phenyl-1-pentyne helps in understanding the molecular structure and behavior of this compound (Selby & Zwier, 2005).
Catalysis and Corrosion
- Catalytic Hydrogenation Studies : The compound's derivatives are used in catalytic hydrogenation studies, such as in the selective hydrogenation of 2-methyl-3-butyn-2-ol and 3-methyl-1-pentyn-3-ol (Easterday et al., 2014).
- Corrosion Inhibition : Research on the inhibition effects of similar alcohols on the corrosion of aluminum alloys in acidic solutions can provide insights into the potential applications of this compound in corrosion prevention (Buyuksagis & Aksut, 2008).
Properties
IUPAC Name |
(3S)-1-phenylpent-1-yn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCMSASONHVIHV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C#CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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